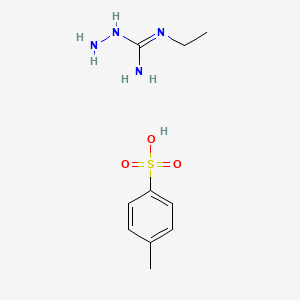![molecular formula C9H9N5O4S B14278802 1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]- CAS No. 133088-71-8](/img/structure/B14278802.png)
1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]- is a complex organic compound that belongs to the tetrazole family Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a methylsulfonyl group and a nitrophenylmethyl group attached to the tetrazole ring
Méthodes De Préparation
The synthesis of 1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be formed by the reaction of an azide with a nitrile under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonation reactions using reagents like methylsulfonyl chloride.
Attachment of the Nitrophenylmethyl Group: The nitrophenylmethyl group can be attached via nucleophilic substitution reactions, often using a nitrophenylmethyl halide as the starting material.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminophenyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenylmethyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrophenylmethyl group can enhance its binding affinity to certain targets, while the methylsulfonyl group can influence its solubility and stability.
Comparaison Avec Des Composés Similaires
1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]- can be compared with other tetrazole derivatives, such as:
1H-Tetrazole, 5-methyl-: Lacks the nitrophenylmethyl and methylsulfonyl groups, resulting in different chemical properties and applications.
1H-Tetrazole, 5-(phenyl)-: Contains a phenyl group instead of the nitrophenylmethyl group, leading to variations in reactivity and biological activity.
1H-Tetrazole, 5-(methylsulfonyl)-: Similar in structure but lacks the nitrophenylmethyl group, affecting its overall properties and uses.
The uniqueness of 1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]- lies in the combination of the methylsulfonyl and nitrophenylmethyl groups, which confer specific chemical and biological properties that are not present in other similar compounds.
Propriétés
Numéro CAS |
133088-71-8 |
|---|---|
Formule moléculaire |
C9H9N5O4S |
Poids moléculaire |
283.27 g/mol |
Nom IUPAC |
5-methylsulfonyl-1-[(4-nitrophenyl)methyl]tetrazole |
InChI |
InChI=1S/C9H9N5O4S/c1-19(17,18)9-10-11-12-13(9)6-7-2-4-8(5-3-7)14(15)16/h2-5H,6H2,1H3 |
Clé InChI |
MMJQNWICHDGNRC-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NN=NN1CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[3-(Hexylsulfanyl)propyl]phenol](/img/structure/B14278734.png)





![5,5'-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B14278776.png)

![1-Propanamine, 3-[2-[2-(4-chlorophenyl)ethyl]phenoxy]-N,N-dimethyl-](/img/structure/B14278784.png)

